molecular formula C9H5ClN2O3 B3032763 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid CAS No. 480451-49-8

6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid

Cat. No.: B3032763
CAS No.: 480451-49-8
M. Wt: 224.60
InChI Key: LHAAEYMCOXCPOK-UHFFFAOYSA-N
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Description

6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid is a chemical compound with the molecular formula C9H5ClN2O3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Scientific Research Applications

6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid typically involves the reaction of 6-chloroanthranilic acid with formamide under specific conditions. The reaction is carried out by heating the mixture at elevated temperatures, leading to the formation of the quinazoline ring structure. The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized quinazoline compounds .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-oxo-1H-quinazoline-2-carboxylic acid
  • 6-Chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid
  • 6-Chloro-4-oxo-3H-quinazoline-2-carboxylic acid

Uniqueness

6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-4-oxo-3H-quinazoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)12-7(11-6)9(14)15/h1-3H,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAAEYMCOXCPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629086
Record name 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480451-49-8
Record name 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid

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